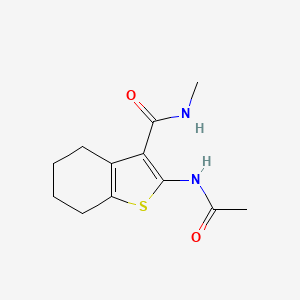

2-acetamido-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Description

Molecular Formula: C₁₁H₁₄N₂O₂S Molecular Weight: 238.305 g/mol IUPAC Name: 2-(Acetylamino)-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide Key Features:

- A bicyclic structure comprising a tetrahydrobenzothiophene core.

- Substituents: Acetamido group at position 2 and methylcarboxamide at position 2.

- Potential pharmacological relevance due to structural similarity to bioactive thiophene derivatives .

Properties

IUPAC Name |

2-acetamido-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2S/c1-7(15)14-12-10(11(16)13-2)8-5-3-4-6-9(8)17-12/h3-6H2,1-2H3,(H,13,16)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTRXPLSWHMEVQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C2=C(S1)CCCC2)C(=O)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetamido-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can be achieved through several methods. One common approach involves the reaction of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with acetic anhydride and acetic acid at elevated temperatures . This reaction typically requires stirring at 85°C for 24 hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, solvent-free methods and green chemistry principles may be employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-acetamido-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiophene derivatives.

Scientific Research Applications

2-acetamido-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:

Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer activities.

Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-acetamido-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

N-Benzyl-2-((1-methylimidazol-2-yl)thio)acetamido Derivative (Compound 16)

- Structure : N-Benzyl substitution at carboxamide; thioether-linked imidazole at acetamido.

- Molecular Weight : ~412.2 g/mol (C₂₃H₂₉N₃O₂S).

- Key Differences :

2-Amino-N-(2-Fluorophenyl) Derivative

- Structure: Fluorophenyl substitution at carboxamide; free amino group at position 2.

- Crystallography: Monoclinic (space group Cc), with distinct hydrogen-bonding networks (N–H···O and C–H···F) .

- Amino group enables Schiff base formation (azomethines), unlike the target’s stable acetamido .

Piperazinyl Acetyl Derivative (Compound 10)

- Structure : Piperazinyl-acetyl group at acetamido; benzyl at carboxamide.

- Purity : >95% (LC/MS).

- Key Differences :

Azomethine Derivatives

General Structure: 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide Schiff Bases

- Synthesis: Condensation of 2-amino derivatives with aromatic aldehydes in ethanol .

- Biological Activity :

Phenoxyacetyl Derivatives

- Example: 2-[(2,6-Dimethylphenoxy)acetyl]amino-N-(1,1-dioxidotetrahydrothiophen-3-yl) derivative.

- Key Features: Phenoxy groups increase lipophilicity (logP ~3.5), favoring membrane permeability. Sulfone moiety enhances hydrogen-bond acceptor capacity .

Structural Analogs with Modified Carboxamide Substituents

N-Cyclopentyl-6-Methyl Derivative

N-(1-Naphthyl) Derivative

- Structure : Bulky naphthyl group at carboxamide.

- Molecular Weight : 378.49 g/mol (C₂₂H₂₂N₂O₂S).

- Key Differences :

Comparative Data Table

Research Findings and Implications

- Synthetic Accessibility : Target compound’s acetamido group simplifies synthesis compared to azomethines, which require aldehyde condensation .

- Biological Performance : Azomethines show higher predicted activity but face instability issues; target compound’s acetamido offers a balance between stability and bioactivity .

- Crystallographic Insights: Fluorophenyl and phenoxyacetyl derivatives exhibit distinct hydrogen-bonding patterns, guiding crystal engineering for improved formulation .

Biological Activity

2-acetamido-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, properties, and biological applications of this compound, focusing on its pharmacological effects and mechanisms of action.

Chemical Structure and Properties

The compound belongs to the benzothiophene family, characterized by a fused benzene and thiophene ring structure. The chemical formula is , and it features an acetamido group and a methyl substituent that are crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Benzothiophene Core : The initial step includes the cyclization of appropriate precursors to form the benzothiophene structure.

- Acylation : The introduction of the acetamido group can be achieved through acylation reactions using acetic anhydride or acetyl chloride.

- Methylation : The final step involves methylation at the nitrogen atom to yield the desired compound.

Antitumor Activity

Research indicates that derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exhibit notable cytostatic effects against various cancer cell lines. A study conducted by reported that azomethine derivatives derived from this compound demonstrated significant antitumor activity, suggesting its potential as an anticancer agent.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit pro-inflammatory cytokines, which are crucial in mediating inflammatory responses. This activity suggests its potential use in treating inflammatory diseases.

Antitubercular Activity

Another area of interest is the compound's antitubercular activity . The structure-activity relationship studies indicate that modifications in the benzothiophene core can enhance its efficacy against Mycobacterium tuberculosis. The cytostatic effects observed in preliminary studies highlight its potential as a lead compound for developing new antitubercular agents .

Case Studies

- Cytotoxicity Testing : A series of experiments were conducted to evaluate the cytotoxicity of this compound against several cancer cell lines (e.g., MCF-7 and HeLa). Results indicated IC50 values in the micromolar range, demonstrating significant cytotoxic effects.

- Mechanistic Studies : Further investigations into the mechanism of action revealed that the compound induces apoptosis in cancer cells through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- Substituent Effects : Variations in substituents on the benzothiophene ring significantly affect potency and selectivity towards different biological targets.

- Linker Modifications : Altering the linker between the benzothiophene core and functional groups can enhance solubility and bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.